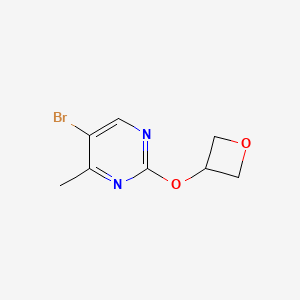![molecular formula C10H15ClN2O2S B1460589 N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride CAS No. 2137710-04-2](/img/structure/B1460589.png)
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
Overview
Description
N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride (NCP) is a cyclic sulfonamide compound that has been studied for its potential applications in synthetic chemistry, biochemistry, and pharmacology. NCP has been used in a variety of laboratory experiments and is known for its unique physical, chemical, and biological properties.
Scientific Research Applications
Medicinal Chemistry and Drug Design
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride: is utilized in medicinal chemistry for the synthesis of novel pharmaceutical compounds. Its structure serves as a building block in the design of drugs with potential therapeutic applications. The presence of both an amine and a sulfonamide group within the molecule allows for versatile chemical modifications, making it a valuable scaffold for developing inhibitors against various biological targets .
Biological Studies
In biology, this compound is used to study protein-ligand interactions. The amine group can form hydrogen bonds with active sites of enzymes or receptors, which is crucial for understanding the binding mechanisms that underlie biological activity. This knowledge can lead to the development of new drugs or the improvement of existing ones .
Chemical Synthesis
The compound is also significant in chemical synthesis. It can act as an intermediate in the preparation of more complex molecules. Its reactivity is particularly useful in creating new carbon-nitrogen bonds, which are prevalent in many organic compounds, including natural products and pharmaceuticals .
Pharmacological Research
Pharmacological research utilizes N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride to explore its potential as a pharmacophore. The compound’s structural features are analyzed to determine their effects on pharmacokinetics and pharmacodynamics. It’s a key step in drug discovery, where the goal is to optimize the compound’s properties for better efficacy and safety .
Toxicology
In toxicology, the compound is studied for its safety profile. Researchers assess its toxicity levels, metabolism, and excretion patterns. Understanding the toxicological aspects is essential for predicting potential side effects and ensuring the safe use of any derivatives developed from this compound .
Environmental Science
Lastly, in environmental science, the compound’s stability and degradation pathways are investigated. This research is important for evaluating the environmental impact of pharmaceuticals and their metabolites. It helps in developing strategies for the eco-friendly disposal and treatment of chemical waste .
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10;/h1-3,6,10,12H,4-5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLSCTJKLRPWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)







![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)
